Daprodustat

Catalog No.
S525024
CAS No.
960539-70-2
M.F
C19H27N3O6
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daprodustat

CAS Number

960539-70-2

Product Name

Daprodustat

IUPAC Name

2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid

Molecular Formula

C19H27N3O6

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,15H,1-11H2,(H,20,25)(H,23,24)

InChI Key

RUEYEZADQJCKGV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O

Solubility

Soluble in DMSO (3mg/mL), not in water

Synonyms

GSK1278863; GSK 1278863; GSK-1278863; Daprodustat

Canonical SMILES

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O

Description

The exact mass of the compound Daprodustat (GSK1278863) is 393.18999 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (3mg/mL), not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in Treating Anemia

Daprodustat (GSK1278863) is an orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (HIF-PH) []. Chronic kidney disease (CKD) can lead to anemia due to insufficient production of erythropoietin (EPO) by the kidneys. HIF acts as a key regulator of EPO production, and HIF-PH enzymes target HIF for degradation []. By inhibiting HIF-PH, Daprodustat stabilizes HIF, promoting the production of EPO and stimulating red blood cell production [, ].

Pharmacokinetic Studies

Studies have been conducted to understand how Daprodustat is absorbed, distributed, metabolized, and excreted in the body. One such study investigated the drug's bioavailability by administering both intravenous and oral doses. The findings helped to determine the extent to which the oral medication enters the bloodstream [].

Another study explored the effect of food and a cholesterol-lowering medication, gemfibrozil, on the pharmacokinetics of Daprodustat. This type of research helps to identify potential interactions that might influence how the body processes the drug [].

Safety and Tolerability

Clinical trials have assessed the safety and tolerability of Daprodustat in human subjects. One study compared the drug's effects in healthy Japanese and Caucasian individuals. The results indicated that the drug was well-tolerated, although some mild side effects like headache and abdominal pain were reported [].

Daprodustat is a medication primarily used to treat anemia associated with chronic kidney disease. It functions as a hypoxia-inducible factor prolyl hydroxylase inhibitor, which stabilizes hypoxia-inducible factors, leading to increased production of erythropoietin and subsequent erythropoiesis. This compound, chemically identified by the formula C₁₉H₂₇N₃O₆, was developed by GlaxoSmithKline and is marketed under the brand names Jesduvroq and Duvroq. It was first approved for use in Japan in June 2020 and subsequently in the United States in February 2023, marking it as the first oral treatment for anemia due to chronic kidney disease in the U.S. .

As mentioned earlier, Daprodustat acts as a HIF-PH inhibitor. Here's a breakdown of the process []:

  • Hypoxia and HIF stabilization: In conditions of low oxygen (hypoxia), cells stabilize HIF, which increases the production of various genes, including EPO.
  • PHD enzymes and HIF degradation: Under normal oxygen levels, PHD enzymes hydroxylate (add hydroxyl groups) to HIF, targeting it for degradation.
  • Daprodustat and increased EPO: Daprodustat inhibits PHD enzymes, leading to HIF stabilization and increased EPO production.
  • Stimulated red blood cell production: EPO stimulates the bone marrow to produce more red blood cells, potentially alleviating anemia.
  • Unintended effects of HIF stabilization: HIF regulates various genes, and its prolonged activation could have unintended consequences. Studies are ongoing to assess the long-term safety of Daprodustat [].
  • Inhibition of Prolyl Hydroxylase:
    Prolyl HydroxylaseDaprodustatInhibited\text{Prolyl Hydroxylase}\xrightarrow{\text{Daprodustat}}\text{Inhibited}
  • Stabilization of Hypoxia-Inducible Factor:
    HIF 1 +HIF 2 Increased Erythropoietin Production\text{HIF 1 }+\text{HIF 2 }\rightarrow \text{Increased Erythropoietin Production}

Daprodustat has shown significant biological activity in preclinical and clinical studies. It effectively increases erythropoietin levels, which leads to elevated hemoglobin concentrations and reticulocyte counts. In animal models, a single oral dose resulted in an up to 11.2-fold increase in erythropoietin levels within 12 hours . In humans, daprodustat has been demonstrated to raise hemoglobin levels comparably to traditional erythropoiesis-stimulating agents, with a steady-state achieved after several weeks of administration .

The synthesis of daprodustat involves several key steps that typically include:

  • Formation of the Pyrimidine Core: The initial step focuses on creating a pyrimidine structure through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Subsequent reactions introduce various functional groups necessary for biological activity.
  • Final Modifications: The final steps involve purification processes such as crystallization or chromatography to yield daprodustat in its active form.

Specific synthetic routes may vary based on proprietary methods developed by pharmaceutical companies .

Daprodustat has been evaluated for drug interactions with various substances that may influence its pharmacokinetics. It is predominantly metabolized by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4. Co-administration with inhibitors or inducers of these enzymes can alter daprodustat's effectiveness and safety profile . Common interactions include:

  • Inhibitors: Gemfibrozil may increase daprodustat levels.
  • Inducers: Rifampicin may decrease its effectiveness.

Adverse reactions associated with daprodustat include hypertension, gastrointestinal issues, and hypersensitivity reactions .

Daprodustat belongs to a class of medications known as hypoxia-inducible factor prolyl hydroxylase inhibitors. Other compounds within this category include:

Compound NameMechanism of ActionUnique Features
RoxadustatInhibits prolyl hydroxylasesApproved for use in China; similar indications
VadadustatInhibits prolyl hydroxylasesUnder investigation; potential for broader applications
MolidustatInhibits prolyl hydroxylasesFocused on treating anemia related to chronic kidney disease

Uniqueness of Daprodustat:

  • Daprodustat is notable for being the first oral treatment approved for anemia due to chronic kidney disease in the U.S., offering a significant advantage over injectable alternatives like recombinant erythropoietin .

Molecular Formula and Weight (C19H27N3O6, 393.43 g/mol)

Daprodustat possesses the molecular formula C19H27N3O6 with a molecular weight of 393.43 grams per mole [1] [3] [6]. The compound's structure consists of nineteen carbon atoms, twenty-seven hydrogen atoms, three nitrogen atoms, and six oxygen atoms, forming a complex organic molecule [2] [5]. The exact mass of daprodustat has been determined to be 393.1900, confirming the molecular weight calculations [3]. This molecular composition places daprodustat within the category of small-molecule pharmaceutical compounds with moderate molecular complexity [9] [14].

Physical Properties

Melting Point (237-241°C)

The melting point of daprodustat has been established at 237-241°C through experimental determination [6]. Research studies have confirmed this melting range, with one investigation specifically reporting a melting point of 239°C using standardized melting point apparatus [11]. Thermal analysis using differential scanning calorimetry has demonstrated endothermic peaks corresponding to melting events within this temperature range [24]. The relatively high melting point indicates strong intermolecular forces within the crystalline structure of daprodustat [6] [11].

Density (1.359±0.06 g/cm³)

The predicted density of daprodustat is 1.359±0.06 grams per cubic centimeter [6]. This density value represents a computational prediction based on molecular modeling and structural analysis [6]. The density measurement indicates that daprodustat is denser than water, which is consistent with its solid crystalline form at room temperature [6]. This physical property contributes to the compound's handling characteristics and formulation considerations in pharmaceutical applications [6].

Appearance and Color Profile

Daprodustat presents as a white to off-white solid powder under standard conditions [4] [6]. The compound exhibits a crystalline form with characteristic solid-state properties [6] [24]. Research has described the pharmaceutical sample as having an undetectable, bitter-tasting profile when examined in solid state form [11]. Scanning electron microscopy images have revealed that daprodustat particles display pieces with a wide range of morphological characteristics [11]. The color profile remains consistently within the white to off-white spectrum across different crystalline forms and preparation methods [6] [24].

Solubility Characteristics

Daprodustat demonstrates poor solubility in aqueous solutions, being classified as poorly soluble in water [4] [8]. In dimethyl sulfoxide, the compound shows significantly improved solubility at 5 milligrams per milliliter, equivalent to 12.7 millimolar concentration [8]. The solubility in ethanol varies between different studies, with some reporting insolubility while others indicate solubility at 1 milligram per milliliter [7] [8]. Chloroform provides slight solubility for daprodustat, while dimethylformamide allows dissolution at 3 milligrams per milliliter [6] [7].

Solubility enhancement studies have demonstrated that the addition of surfactants such as Pluronic-F68, Pluronic-127, and Cremophor RH-40 can significantly improve daprodustat's aqueous solubility [11]. These investigations utilized shake flask techniques at 37°C with various stabilizer concentrations of 1% weight per volume [11]. The amphiphilic nature of these solubilizers, particularly those with high hydrophilic-lipophilic balance values, contributes to the enhanced solubility through micelle formation [11].

SolventSolubilityReference
WaterPoorly soluble/Insoluble [4] [8]
Dimethyl sulfoxide5 mg/mL (12.7 mM) [8] [7]
EthanolInsoluble/1 mg/mL [8] [7]
ChloroformSlightly soluble [6]
Dimethylformamide3 mg/mL [7]

Acid-Base Properties (pKa: 3.44±0.10)

The predicted acid-base properties of daprodustat indicate a pKa value of 3.44±0.10 [6]. This acidic pKa value reflects the presence of carboxylic acid functionality within the molecular structure [6] [14]. The low pKa value indicates that daprodustat will exist predominantly in its ionized form at physiological pH conditions [6]. This acid-base behavior influences the compound's solubility characteristics and potential interactions with other molecules [6].

The carboxylic acid group within the glycine moiety of daprodustat contributes significantly to these acid-base properties [14] [16]. The predicted nature of this pKa value suggests computational determination based on structural analysis and comparison with similar molecular frameworks [6]. Understanding these acid-base properties provides insight into the compound's behavior in various chemical environments and formulation conditions [6].

Structural Conformations and Stereochemistry

Daprodustat exhibits complex three-dimensional structural conformations due to its molecular architecture containing cyclohexyl rings and multiple functional groups [9] [14]. The International Union of Pure and Applied Chemistry name for daprodustat is 2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid [14]. The compound contains a chiral center that influences its stereochemical properties [22] [24].

Nuclear magnetic resonance spectroscopy data obtained in deuterated methanol reveals that the cyclohexyl groups appear coincident due to tautomerism effects [22]. The structural formula demonstrates the presence of two cyclohexyl rings attached to a central pyrimidine core, with a glycine residue connected through an amide linkage [14] [16]. The InChI Key RUEYEZADQJCKGV-UHFFFAOYSA-N provides a unique identifier for this specific stereochemical arrangement [9] [14].

Crystallographic studies have identified multiple polymorphic forms of daprodustat, including crystal forms designated as CS1 and CS9 [24]. These crystalline forms exhibit distinct X-ray powder diffraction patterns with characteristic peaks at specific 2θ values [24]. Form CS1 shows characteristic peaks at 6.4°±0.2°, 7.5°±0.2°, and 7.9°±0.2° using copper Kα radiation [24]. The different crystalline forms demonstrate varying thermal properties, with differential scanning calorimetry curves showing distinct endothermic peaks [24].

The molecular geometry encompasses a complex arrangement where the cyclohexyl rings can adopt different conformational states [10] [24]. Research into fluorinated analogs has provided insights into conformational preferences, suggesting that similar barbituric acid derivatives favor specific ring conformations based on substitution patterns [10]. The stereochemistry of daprodustat influences its three-dimensional shape and potential molecular recognition properties [10] [24].

Structural ParameterValueReference
IUPAC Name2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid [14]
CAS Registry Number960539-70-2 [6] [9]
InChI KeyRUEYEZADQJCKGV-UHFFFAOYSA-N [9] [14]
StereochemistryContains chiral center [22] [24]
Molecular GeometryComplex three-dimensional structure with cyclohexyl rings [9] [14]

Biginelli Reaction Methodology

The Biginelli reaction, originally developed by Italian chemist Pietro Biginelli in 1891, serves as the foundational methodology for daprodustat synthesis [5] [6] [7]. This multicomponent reaction typically involves the condensation of urea, an aryl aldehyde, and ethyl acetoacetate to produce 3,4-dihydropyrimidin-2(1H)-ones [5] [7]. However, the daprodustat synthesis employs a modified Biginelli approach that demonstrates remarkable innovation in reagent utilization.

The key modification involves the creative use of dicyclohexylcarbodiimide (DCC) as a urea synthon rather than traditional urea [1] [2]. This modification represents a significant departure from conventional Biginelli protocols and enables the formation of the characteristic dihydropyrimidine core structure essential for daprodustat's biological activity [1] [7].

The Biginelli reaction mechanism for daprodustat synthesis proceeds through a rate-determining nucleophilic addition step, followed by condensation and cyclization reactions [7]. The mechanism proposed by Kappe in 1997 provides the theoretical framework for understanding the daprodustat synthetic pathway [7]. The process begins with nucleophilic addition by the urea equivalent to the carbonyl component, followed by acid-catalyzed condensation to form the imine nitrogen [7]. Subsequently, the β-ketoester equivalent adds to the imine bond, and ring closure occurs through nucleophilic attack by the amine onto the carbonyl group [7].

Malonic Acid as Primary Precursor

Malonic acid serves as the fundamental building block for daprodustat synthesis, providing the dicarboxylic acid functionality essential for the subsequent transformations [1] [2] [8]. The selection of malonic acid as the starting material offers several advantages including commercial availability, cost-effectiveness, and structural compatibility with the target molecule [4] [8].

The initial transformation involves the reaction between dicyclohexylcarbodiimide and malonic acid to generate a cyclic urea intermediate [1] [2]. This reaction proceeds with a yield of 72%, demonstrating the efficiency of this synthetic approach [1] [2]. The dicyclohexylcarbodiimide functions as both a coupling reagent and a urea synthon, representing an innovative application of this classical reagent [1] [9] [10].

The reaction between DCC and malonic acid can be represented as forming a barbituric acid derivative, which serves as the foundation for the subsequent Biginelli-type transformations [11] [12]. This reaction demonstrates the versatility of carbodiimide chemistry in heterocyclic synthesis and represents a significant advancement in synthetic methodology [9] [10].

Reaction Mechanisms

The mechanistic pathway for daprodustat synthesis involves several distinct chemical transformations, each contributing to the formation of the final dihydropyrimidine structure. The overall mechanism can be divided into three primary phases: activation, condensation, and cyclization.

The activation phase involves the reaction of dicyclohexylcarbodiimide with malonic acid [1] [9]. DCC functions as a dehydrating agent, activating the carboxylic acid groups of malonic acid through the formation of an activated intermediate [9] [10]. This activation facilitates the subsequent cyclization to form the cyclic urea structure designated as compound 60 [1] [2].

The condensation phase represents the core Biginelli reaction mechanism [7]. The cyclic urea intermediate undergoes nucleophilic addition with ethyl isocyanoacetate under basic conditions [1] [2]. This reaction forms the penultimate intermediate designated as compound 61 [1] [2]. The mechanism involves the formation of carbon-nitrogen bonds essential for the dihydropyrimidine core structure [7].

The cyclization mechanism involves the formation of the six-membered heterocyclic ring through intramolecular cyclization [7]. This process requires careful control of reaction conditions to ensure optimal yield and selectivity [7]. The reaction proceeds through a series of nucleophilic additions and eliminations that establish the final ring system [7].

Saponification and Final Product Formation

The final step in daprodustat synthesis involves saponification of the penultimate intermediate to yield the target compound [1] [2]. This transformation converts the ester functionality present in intermediate 61 to the carboxylic acid group characteristic of the final daprodustat structure [1] [2].

The saponification reaction proceeds under basic aqueous conditions, typically employing sodium hydroxide or potassium hydroxide as the base [1] [2]. This reaction achieves a yield of 78%, demonstrating the efficiency of this transformation [1] [2]. The high yield obtained in this step contributes significantly to the overall synthetic efficiency of the daprodustat preparation.

The saponification mechanism involves nucleophilic attack by hydroxide ion on the carbonyl carbon of the ester group, followed by elimination of the alkoxide leaving group [1]. The resulting carboxylate salt is subsequently protonated under acidic conditions to yield the free carboxylic acid form of daprodustat [1] [2].

Industrial Scale Production Considerations

The development of industrial-scale production methods for daprodustat has focused on improving yield, purity, and environmental sustainability [4] [13]. The original synthetic route achieved an overall yield of 52%, which was subsequently improved to 76% through process optimization [4].

The key improvement in industrial production involved replacing ethyl isocyanoacetate with methyl glycinate and carbonyldiimidazole (CDI) [4]. This modification offers several advantages including improved safety profile, reduced environmental impact, and enhanced process reliability [4]. The use of methyl glycinate and CDI provides a more environmentally friendly approach compared to the original methodology [4].

Quality by Design (QbD) principles have been implemented to ensure robust and reproducible manufacturing processes [4] [13]. These principles involve systematic understanding of the process parameters, identification of critical quality attributes, and establishment of appropriate control strategies [13]. The implementation of QbD has enabled the achievement of pharmaceutical-grade purity exceeding 99% [4].

The industrial process has been validated at kilogram scale, demonstrating the scalability of the synthetic approach [4]. Pre-approval inspections conducted by regulatory authorities have confirmed the adequacy of manufacturing facilities and processes [13]. Both continuous and batch manufacturing processes have been developed to provide flexibility in production [13] [14].

Purification Techniques

The purification of daprodustat employs multiple complementary techniques to achieve pharmaceutical-grade quality. The primary purification method involves crystallization, which takes advantage of the compound's crystalline nature and solubility characteristics [15] [16] [17].

Crystallization serves as the primary purification technique, utilizing solvent selection based on the solubility profile of daprodustat [15]. Multiple crystalline forms of daprodustat have been identified, including various polymorphs and solvates [15] [16] [17]. The selection of appropriate crystalline form is crucial for ensuring optimal stability, bioavailability, and manufacturing properties [15] [16].

Recrystallization provides additional purification when higher purity levels are required [15]. This technique involves dissolution of the crude material in a suitable solvent system followed by controlled precipitation under optimized conditions [15]. Multiple recrystallization cycles may be employed to achieve the desired purity specifications [15].

Chromatographic purification methods, particularly high-performance liquid chromatography (HPLC), are employed for analytical purposes and small-scale purifications [18] [19] [20]. These methods provide high resolution separation of daprodustat from process-related impurities and degradation products [18] [19]. Stability-indicating HPLC methods have been developed to ensure the detection of potential impurities [19].

Filtration plays a crucial role in the purification process, particularly for the removal of dicyclohexylurea byproduct formed during the DCC-mediated coupling reaction [9] [10]. The dicyclohexylurea is readily removed by filtration due to its limited solubility in most organic solvents [9] [10].

Washing procedures employ both aqueous and organic solvents to remove residual impurities, salts, and trace contaminants [21] [15]. The washing protocol is designed to remove process-related impurities while maintaining the integrity of the active pharmaceutical ingredient [15].

Drying represents the final purification step, involving controlled removal of moisture and volatile impurities [15] [22]. Vacuum drying at controlled temperature ensures the stability of the final product while achieving the required moisture content specifications [15] [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

393.18998559 g/mol

Monoisotopic Mass

393.18998559 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JVR38ZM64B

Drug Indication

Daprodustat is a hypoxia-inducible factor prolyl hydroxylase (HIF PH) inhibitor indicated for the treatment of anemia due to chronic kidney disease in adults who have been receiving dialysis for at least four months. The US prescribing information for daprodustat indicates that the drug was not shown to improve quality of life, fatigue, or patient well-being. It is not advised to be used as a substitute for transfusion in patients requiring immediate correction of anemia. It is also not indicated in patients not on dialysis.
Treatment of anaemia due to chronic disorders

Mechanism of Action

Chronic kidney disease (CKD) is associated with several complications, including anemia. The development of anemia in patients with CKD is mostly due to the kidneys' inability to produce a sufficient amount of erythropoietin (EPO). Daprodustat is a potent reversible inhibitor of hypoxia-inducible factor (HIF)-prolyl hydroxylase (PH) 1, PH2 and PH3, with an IC50 in the low nM range. By inhibiting HIF-PHDs, daprodustat promotes the stabilization and nuclear accumulation of HIF-1α and HIF-2α transcription factors. HIF-α translocates to the nucleus and binds to hypoxia response elements (HREs) on DNA to promote the production of EPO as well as proteins involved in iron uptake, mobilization, and transport. Ultimately, erythropoiesis is increased, iron transport is upregulated, and circulating Hb levels are elevated.

Absorption Distribution and Excretion

Daprodustat exposure generally increases in a dose-proportional manner over the range of therapeutic doses. Steady-state concentrations are achieved within 24 hours of dosing. Following oral administration, daprodustat is readily absorbed with a median time to peak concentration (Tmax) in healthy subjects ranging from one to four hours. The absolute bioavailability of daprodustat is 65%. Administration of daprodustat with a high-fat or high-calorie meal did not significantly alter daprodustat exposure compared to administration in the fasted state.
Within seven days of an oral dose of radiolabeled daprodustat, 74% of the radioactivity was recovered in the feces, and 21% of the radioactivity was recovered in the urine. Approximately 99.5% of the dose was excreted as oxidative metabolites, with the remaining fraction representing the unchanged parent drug.
Daprodustat has an approximately equal distribution between plasma and blood cells (blood:plasma ratio of 1.23). Following intravenous dosing, the volume of distribution at steady-state in healthy subjects is 14.3 L.
Mean clearance from plasma was 18.9 L/h, which correlates to blood clearance of 15 L/h and equates to a hepatic extraction of approximately 18%.

Metabolism Metabolites

_In vitro_, daprodustat is primarily metabolized by CYP2C8 (95% contribution), with a minor contribution by CYP3A4 (5%). Following oral or intravenous administration of radiolabeled daprodustat to healthy adults, approximately 40% of the total circulating radioactivity in plasma was daprodustat, and the remaining 60% was metabolites. The parent drug is the principal circulating component in plasma. Of the six metabolites of daprodustat that were characterized, the major metabolites were M2 (GSK2391220), M3 (GSK2506104), and M13 (GSK2531401), with each metabolite accounting for more than 10% of circulating radioactivity in plasma. In humans, each metabolite circulates primarily as a single stereoisomeric form. _In vitro_ and non-clinical studies suggest that these identified metabolites have a comparable pharmacological activity to the parent drug; however, the extent of the pharmacological contribution of each metabolite is unknown.

Wikipedia

Daprodustat
QX39

FDA Medication Guides

Jesduvroq
Daprodustat
TABLET;ORAL
GLAXOSMITHKLINE
02/01/2023

Biological Half Life

The terminal elimination half-life of daprodustat ranges from one to four hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Schmid H, Jelkmann W (August 2016). "Investigational therapies for renal disease-induced anemia". Expert Opinion on Investigational Drugs. 25 (8): 901–16. doi:10.1080/13543784.2016.1182981. PMID 27122198. S2CID 32493057.

Ariazi JL, Duffy KJ, Adams DF, Fitch DM, Luo L, Pappalardi M, et al. (December 2017). "Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia". The Journal of Pharmacology and Experimental Therapeutics. 363 (3): 336–347. doi:10.1124/jpet.117.242503. PMID 28928122.

"GSK receives first regulatory approval for Duvroq (daprodustat) in Japan for patients with anaemia due to chronic kidney disease" (Press release). GSK. 29 June 2020.

Thevis M, Milosovich S, Licea-Perez H, Knecht D, Cavalier T, Schänzer W (August 2016). "Mass spectrometric characterization of a prolyl hydroxylase inhibitor GSK1278863, its bishydroxylated metabolite, and its implementation into routine doping controls". Drug Testing and Analysis. 8 (8): 858–63. doi:10.1002/dta.1870. PMID 26361079.

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